molecular formula C14H15NO3S2 B2465856 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-sulfonamide CAS No. 1448129-81-4

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-sulfonamide

Cat. No. B2465856
CAS RN: 1448129-81-4
M. Wt: 309.4
InChI Key: OHSZUOJBRQJGMN-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-inden-1-one is a fused molecule containing a cyclopentanone and a benzene ring . Compounds containing a 2,3-dihydro-1H-inden-1-one structure exhibit a wide range of pharmacological properties . Some examples include activities like anticancer , anti-inflammatory , antioxidant , and anti-Alzheimer disease .


Synthesis Analysis

A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods . The findings revealed that the ultrasound technique is increasingly satisfactory in terms of time and synthetic performance .


Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1H-inden-1-one consists of a cyclopentanone and a benzene ring . The exact structure of “N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-sulfonamide” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-sulfonamide” are not available in the literature. For 2,3-dihydro-1H-inden-1-one, the molecular weight is 132.1592 .

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated antiviral properties. For instance:

Organic Semiconductors and Electronics

Thiophene derivatives play a crucial role in organic semiconductors and electronic devices:

Antibacterial and Antifungal Properties

Indole derivatives, including those with thiophene moieties, exhibit antibacterial and antifungal effects:

Neuroglial Cell Effects

S-(–)-N-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)ethyl]-acetamide (SNA): , a compound related to indole, has been studied for its inhibitory effects on melanoma cell proliferation. However, its impact on neuroglial cells remains unclear .

Mechanism of Action

Target of Action

The compound “N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-sulfonamide” is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities , suggesting that they may affect multiple biochemical pathways.

Result of Action

Given the diverse biological activities of indole derivatives , it can be inferred that this compound may have a broad range of effects at the molecular and cellular levels.

properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S2/c16-14(8-7-11-4-1-2-5-12(11)14)10-15-20(17,18)13-6-3-9-19-13/h1-6,9,15-16H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSZUOJBRQJGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNS(=O)(=O)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)thiophene-2-sulfonamide

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